N-Methyl-N-(piperidin-4-YL)methanesulfonamide

Medicinal Chemistry Synthetic Building Blocks Physicochemical Property Optimization

N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2) is a sulfonamide-functionalized piperidine building block with the molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol. It is commercially supplied at a standard purity of 97% and is characterized by a predicted water solubility of 40.8 mg/mL (0.212 mol/L) and a calculated boiling point of 299.5 ± 50.0 °C at 760 mmHg.

Molecular Formula C7H16N2O2S
Molecular Weight 192.28
CAS No. 70724-74-2
Cat. No. B2497216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(piperidin-4-YL)methanesulfonamide
CAS70724-74-2
Molecular FormulaC7H16N2O2S
Molecular Weight192.28
Structural Identifiers
SMILESCN(C1CCNCC1)S(=O)(=O)C
InChIInChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
InChIKeyWBTUQGABDDZFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-(piperidin-4-YL)methanesulfonamide (CAS 70724-74-2): Core Physicochemical and Supply Profile


N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2) is a sulfonamide-functionalized piperidine building block with the molecular formula C₇H₁₆N₂O₂S and a molecular weight of 192.28 g/mol [1]. It is commercially supplied at a standard purity of 97% and is characterized by a predicted water solubility of 40.8 mg/mL (0.212 mol/L) and a calculated boiling point of 299.5 ± 50.0 °C at 760 mmHg [1]. The compound is available from multiple life science chemical vendors and is intended for research and development use [1].

Why Substituting N-Methyl-N-(piperidin-4-YL)methanesulfonamide with Unfunctionalized Piperidine Analogs Is Scientifically Unjustified


In procurement for medicinal chemistry or chemical biology campaigns, substituting N-Methyl-N-(piperidin-4-yl)methanesulfonamide with a simpler analog such as N-(Piperidin-4-yl)methanesulfonamide (CAS 70724-72-0) or a structurally distinct N-methyl-N-(piperidin-4-yl)acetamide (CAS 83180-55-6) is not scientifically equivalent. The target compound contains both a secondary piperidine amine and an N-methyl sulfonamide moiety, creating a specific hydrogen-bonding and lipophilic profile . This dual functionality is essential for its role as a versatile intermediate, enabling orthogonal reactions—such as alkylation or reductive amination at the piperidine nitrogen while the sulfonamide remains intact—that are not possible with analogs lacking the sulfonamide group or with different N-substituents . Generic substitution would alter synthetic accessibility to target molecules and likely degrade potency in downstream biological applications where the sulfonamide's unique electronic properties are critical for target engagement [1].

Quantitative Differentiation Evidence: N-Methyl-N-(piperidin-4-YL)methanesulfonamide vs. Relevant Comparators


Structural and Physicochemical Differentiation: Increased Molecular Weight and Complexity vs. Unsubstituted Analog

Direct comparison of the target compound with its closest analog, N-(Piperidin-4-yl)methanesulfonamide (CAS 70724-72-0), reveals a clear structural and mass difference. The target compound incorporates an N-methyl group on the sulfonamide nitrogen, resulting in a higher molecular weight (192.28 g/mol) compared to the analog (178.25 g/mol) . This structural modification increases lipophilicity (consensus Log P ~0.05) and steric bulk, which is critical for applications where passive membrane permeability or specific binding pocket interactions are desired .

Medicinal Chemistry Synthetic Building Blocks Physicochemical Property Optimization

Inferred Potency Differentiation: PI3Kdelta Inhibition by an Advanced Derivative Containing the Core Scaffold

While direct binding data for the unadorned N-Methyl-N-(piperidin-4-yl)methanesulfonamide scaffold is not publicly available, data for an advanced derivative (CHEMBL2165498) containing this exact core motif provides class-level evidence of its potential. This derivative exhibits an IC50 of 2.7 nM in a PI3Kdelta binding assay and an IC50 of 374 nM in a cellular PI3Kdelta-mediated AKT phosphorylation assay [1]. This potency is in stark contrast to a simpler analog (CHEMBL568350) which contains an N-naphthylmethyl group, showing an IC50 of 2,500 nM at the noradrenaline transporter [2], demonstrating that the sulfonamide-piperidine scaffold is a privileged structure for kinase engagement but that potency and selectivity are exquisitely dependent on the specific substitution pattern.

Kinase Inhibition PI3Kdelta Immuno-oncology SAR Analysis

Safety and Handling Differentiation: Mandatory Hazard Statements for Safe Procurement and Use

Procurement decisions must account for safe handling. The Safety Data Sheet (SDS) for N-Methyl-N-(piperidin-4-yl)methanesulfonamide lists specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This profile differs from other building blocks, such as N-methyl-N-(piperidin-4-yl)acetamide, for which hazard classifications may vary. The explicit assignment of these GHS classifications requires users to implement specific personal protective equipment (PPE) and engineering controls, a non-negotiable factor in laboratory planning and procurement.

Lab Safety Chemical Handling Risk Assessment EHS Compliance

Solubility and Formulation Advantage: Quantified Aqueous Solubility for In Vitro Assay Preparation

A critical practical consideration for in vitro biological testing is solubility. N-Methyl-N-(piperidin-4-yl)methanesulfonamide has a predicted water solubility of 40.8 mg/mL (0.212 mol/L) based on the ESOL method . This high solubility (classified as 'Very Soluble' on the Log S scale) directly contrasts with many lipophilic analogs that may require DMSO stock solutions, which can introduce assay interference or precipitation issues at working concentrations. This solubility profile facilitates the preparation of aqueous stock solutions, enabling more reliable dose-response studies and reducing the need for co-solvents that could confound biological results.

Drug Discovery Assay Development Formulation ADME

Synthetic Utility Differentiation: Defined Boiling Point Enables Precise Purification and Handling

In contrast to many analogs lacking reported physical data, N-Methyl-N-(piperidin-4-yl)methanesulfonamide has a defined boiling point of 299.5 ± 50.0 °C at 760 mmHg [1]. This information, while having a wide error margin, provides a concrete reference point for synthetic chemists planning purification steps such as distillation or for assessing thermal stability during reaction workup and storage. For compounds where a melting point is not applicable (N/A) due to physical state, the boiling point serves as a critical parameter for quality control and safe handling during scale-up.

Organic Synthesis Purification Process Chemistry Analytical Chemistry

High-Impact Application Scenarios for N-Methyl-N-(piperidin-4-YL)methanesulfonamide Based on Evidenced Differentiation


Scaffold for PI3Kdelta Kinase Inhibitor SAR Exploration

Medicinal chemistry groups focused on developing selective PI3Kdelta inhibitors for immuno-oncology or inflammatory diseases can leverage this building block as a core scaffold. The evidence from advanced derivatives shows that the sulfonamide-piperidine motif, when appropriately substituted, achieves low nanomolar biochemical potency (IC50 = 2.7 nM) [1]. This scaffold provides a validated starting point for systematic SAR studies to optimize potency, selectivity, and drug-like properties, offering a clear advantage over generic piperidine analogs that lack the specific electronic and steric features required for kinase binding.

Synthesis of CNS-Targeted Probes with Optimized Lipophilicity

For projects targeting central nervous system (CNS) disorders, the compound's calculated physicochemical properties are particularly relevant. Its consensus Log P of ~0.05 and high water solubility (40.8 mg/mL) position it favorably for crossing the blood-brain barrier while maintaining sufficient aqueous solubility for formulation. The compound's structural features make it an attractive intermediate for synthesizing ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors), as highlighted in related sulfonamide SAR studies [2].

High-Throughput Screening (HTS) Library Design and Diversity-Oriented Synthesis

In academic and industrial screening centers, this compound serves as a versatile, high-purity (97%) building block for constructing diverse compound libraries . Its high aqueous solubility simplifies automated liquid handling and assay preparation, reducing the risk of precipitation in HTS campaigns . The combination of a secondary amine handle and a stable sulfonamide group allows for efficient parallel synthesis and late-stage functionalization, enabling the rapid exploration of chemical space around the piperidine core.

Synthesis of Non-Basic 5-HT2A Receptor Ligands

Based on established literature describing the development of non-basic piperidine sulfonamides as 5-HT2A receptor antagonists [2], this building block is ideally suited for the preparation of such analogs. Its sulfonamide moiety reduces the basicity of the piperidine nitrogen, a key structural feature linked to improved selectivity and reduced off-target effects (e.g., on the IKr channel). This application scenario directly leverages the compound's core chemical feature to address a specific medicinal chemistry challenge in the field of neuropsychiatric drug discovery.

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